Kinase Selectivity Profile: UC2288 vs. Sorafenib
UC2288 demonstrates complete abrogation of the multikinase inhibitory activity inherent to its structural analog sorafenib. While sorafenib potently inhibits VEGFR2, C-Raf, and B-RafV600E, UC2288 exhibits no detectable inhibition of these kinases at concentrations up to 10 µM . This pharmacological divergence is critical: the absence of Raf kinase inhibition by UC2288 is corroborated by the unchanged phosphorylation state of ERK, a direct downstream substrate of Raf, in UC2288-treated cells [1].
| Evidence Dimension | Kinase Inhibition Activity |
|---|---|
| Target Compound Data | No inhibition of VEGFR2, C-Raf, or B-rafV600E; no alteration of p-ERK levels |
| Comparator Or Baseline | Sorafenib: Potent inhibition of VEGFR2, C-Raf, B-RafV600E, and other kinases (IC50 values in low nM range) |
| Quantified Difference | Qualitative shift from potent multikinase inhibition (sorafenib) to complete kinase inactivity (UC2288) at concentrations ≤10 µM |
| Conditions | In vitro kinase activity assays; cellular p-ERK immunoblotting |
Why This Matters
This difference enables UC2288 to isolate p21-dependent biological effects without the confounding influence of disrupted MAPK or VEGFR signaling, a capability sorafenib lacks.
- [1] Wettersten HI, Hwang SH, Li C, Shiu EY, Wecksler AT, Hammock BD, Weiss RH. A novel p21 attenuator which is structurally related to sorafenib. Cancer Biol Ther. 2013 Mar;14(3):278-85. View Source
